4-(Acetyloxy)-3-methoxybenzenethanol Acetate
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Overview
Description
4-(Acetyloxy)-3-methoxybenzenethanol Acetate is an organic compound that features both acetyloxy and methoxy functional groups attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that acetylated compounds often interact with various enzymes and proteins within the cell . The specific targets would depend on the structural and functional properties of the compound.
Mode of Action
Acetylated compounds generally exert their effects by modifying the activity of their target proteins or enzymes . This can result in changes to cellular processes, including metabolic pathways, signal transduction, and gene expression .
Biochemical Pathways
For instance, acetylation is a common modification of antimicrobial peptides, affecting their mechanism of action . Acetyl-CoA, a related compound, is involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .
Pharmacokinetics
The pharmacokinetics of similar acetylated compounds have been studied . These studies suggest that the compound’s bioavailability could be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition.
Result of Action
For example, acetylation can increase the antimicrobial activity of peptides by improving their ability to disrupt cell membrane integrity and bind with DNA .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as pH, enzyme levels, and the presence of other metabolites .
Biochemical Analysis
Biochemical Properties
It is known that acetylated compounds can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
Acetylated compounds can influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate typically involves the acetylation of 4-hydroxy-3-methoxybenzyl alcohol. This can be achieved using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of acetic anhydride with a catalytic amount of dimethylaminopyridine (DMAP) can significantly increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)-3-methoxybenzenethanol Acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3-methoxybenzyl alcohol and acetic acid.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyloxy group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Hydrolysis: 4-hydroxy-3-methoxybenzyl alcohol and acetic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetyloxy)-3-methoxybenzenethanol Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzyl alcohol: The parent compound without the acetyloxy group.
4-(Acetyloxy)-3-methoxybenzaldehyde: An oxidized derivative with an aldehyde group.
4-(Acetyloxy)-3-methoxybenzoic acid: An oxidized derivative with a carboxylic acid group.
Uniqueness
4-(Acetyloxy)-3-methoxybenzenethanol Acetate is unique due to its combination of acetyloxy and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-acetyloxy-3-methoxyphenyl)ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(14)17-7-6-11-4-5-12(18-10(2)15)13(8-11)16-3/h4-5,8H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNYEIJAGJNUPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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